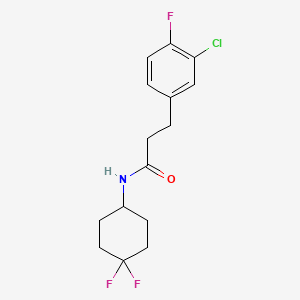
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biological research.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2 activity, 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, it has also been reported to exhibit anti-tumor activity, making it a potential candidate for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is its potent analgesic and anti-inflammatory activities, which make it a potential candidate for the treatment of various pain-related disorders. Additionally, it has also been reported to exhibit anti-tumor activity, making it a potential candidate for the treatment of cancer. However, one of the main limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Orientations Futures
There are several future directions for the study of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide. One of the main directions is to investigate its potential as a therapeutic agent for various pain-related disorders, including arthritis, neuropathic pain, and cancer-related pain. Additionally, the development of more potent and selective COX-2 inhibitors based on the structure of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is also an area of future research. Finally, the evaluation of the toxicity and safety of this compound in humans is also an important area of future research.
Méthodes De Synthèse
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide involves the reaction of 3-chloro-4-fluoroaniline and 4,4-difluorocyclohexanone in the presence of a base and a coupling agent. The reaction proceeds through an amide bond formation, resulting in the formation of the target compound. The synthesis method is relatively simple and efficient, making it suitable for large-scale production.
Applications De Recherche Scientifique
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been reported to exhibit potent analgesic and anti-inflammatory activities, making it a potential candidate for the treatment of various pain-related disorders. Additionally, it has also been investigated for its potential as a therapeutic agent for cancer and neurological disorders.
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO/c16-12-9-10(1-3-13(12)17)2-4-14(21)20-11-5-7-15(18,19)8-6-11/h1,3,9,11H,2,4-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZHHDVAPFYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2784408.png)
![5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2784410.png)

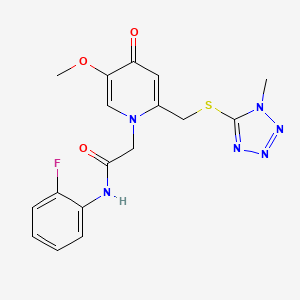
![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2784414.png)
![8-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2784417.png)
![[(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2784419.png)
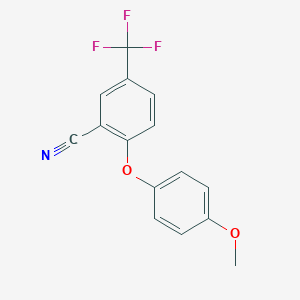

![[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2784423.png)
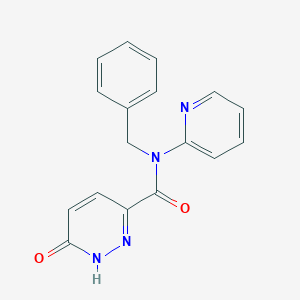
![3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)
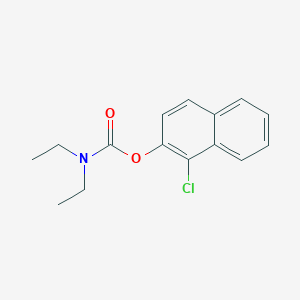
![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)